(6-(Piperidin-4-yl)pyridin-2-yl)methanamine hydrochloride
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Overview
Description
(6-(Piperidin-4-yl)pyridin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with formaldehyde and hydrogen chloride to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(6-(Piperidin-4-yl)pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
(6-(Piperidin-4-yl)pyridin-2-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-(Piperidin-4-yl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: Another piperidine derivative with similar structural features.
(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(6-(Piperidin-4-yl)pyridin-2-yl)methanamine hydrochloride is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H18ClN3 |
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Molecular Weight |
227.73 g/mol |
IUPAC Name |
(6-piperidin-4-ylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c12-8-10-2-1-3-11(14-10)9-4-6-13-7-5-9;/h1-3,9,13H,4-8,12H2;1H |
InChI Key |
DWCLCMVNTBMYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=N2)CN.Cl |
Origin of Product |
United States |
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